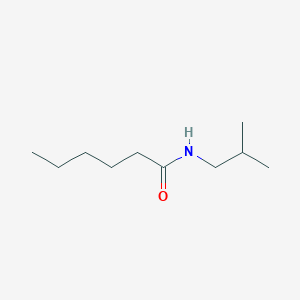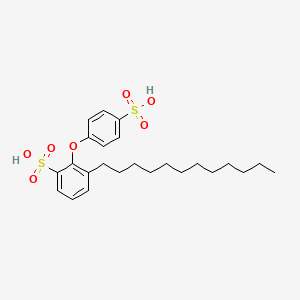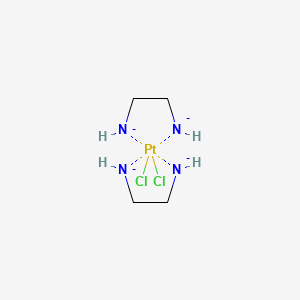
Platinum(2+), dichloride, cis-lambda-(+)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Platinum(2+), dichloride, cis-lambda-(+)-: is a coordination compound with significant importance in various fields, particularly in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Platinum(2+), dichloride, cis-lambda-(+)- typically involves the reaction of platinum(II) chloride with specific ligands under controlled conditions. One common method is the reaction of platinum(II) chloride with ethylenediamine in an aqueous solution, followed by purification steps to isolate the desired cis isomer.
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions in controlled environments to ensure high purity and yield. The process may include steps such as crystallization, filtration, and drying to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Platinum(2+), dichloride, cis-lambda-(+)- can undergo oxidation reactions, often leading to the formation of platinum(IV) compounds.
Reduction: This compound can be reduced to form platinum(0) species, which are often used as catalysts.
Substitution: Ligand substitution reactions are common, where the chloride ligands can be replaced by other ligands such as ammonia or phosphines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas or reducing agents like sodium borohydride.
Substitution: Ammonia, phosphines, or other ligands in aqueous or organic solvents.
Major Products:
Oxidation: Platinum(IV) complexes.
Reduction: Platinum(0) species.
Substitution: Various platinum(II) complexes with different ligands.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a catalyst in various organic reactions.
- Studied for its unique coordination chemistry and isomerism.
Biology:
- Investigated for its interactions with biological molecules, such as DNA and proteins.
Medicine:
- Known for its use in chemotherapy, particularly in the treatment of various cancers. The cis isomer, known as cisplatin, is a widely used chemotherapeutic agent.
Industry:
- Utilized in the production of high-purity platinum for industrial applications.
- Employed in the development of new materials and catalysts.
Mecanismo De Acción
Mechanism: The mechanism of action of Platinum(2+), dichloride, cis-lambda-(+)-, particularly in its role as a chemotherapeutic agent, involves the formation of cross-links with DNA. This inhibits DNA replication and transcription, leading to cell death.
Molecular Targets and Pathways:
DNA: Forms covalent bonds with DNA, leading to the formation of intrastrand and interstrand cross-links.
Proteins: Can interact with various proteins, affecting their function and stability.
Comparación Con Compuestos Similares
Platinum(2+), dichloride, trans-lambda-(+)-: The trans isomer of the compound, which has different chemical properties and biological activities.
Platinum(2+), dichloride, cis-delta-(+)-: Another isomer with distinct properties.
Uniqueness:
- The cis isomer, Platinum(2+), dichloride, cis-lambda-(+)-, is unique in its ability to form specific types of DNA cross-links, making it particularly effective as a chemotherapeutic agent. Its square planar geometry and specific ligand arrangement contribute to its distinct reactivity and applications.
Propiedades
Número CAS |
18661-28-4 |
|---|---|
Fórmula molecular |
C4H12Cl2N4Pt-4 |
Peso molecular |
382.15 g/mol |
Nombre IUPAC |
2-azanidylethylazanide;dichloroplatinum |
InChI |
InChI=1S/2C2H6N2.2ClH.Pt/c2*3-1-2-4;;;/h2*3-4H,1-2H2;2*1H;/q2*-2;;;+2/p-2 |
Clave InChI |
MVUXXVKLMVGOCM-UHFFFAOYSA-L |
SMILES canónico |
C(C[NH-])[NH-].C(C[NH-])[NH-].Cl[Pt]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



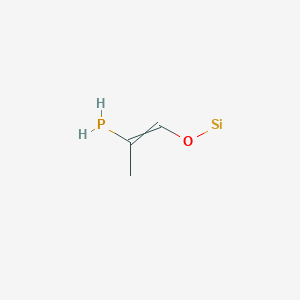
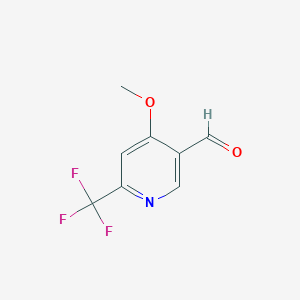
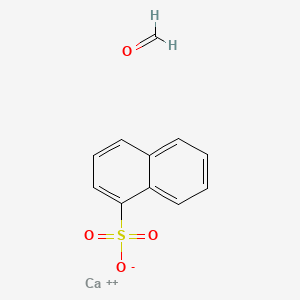
![N-(5-chloro-2-methoxyphenyl)-14-(4-fluorophenyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B14166028.png)
![(4Ar,4bs,6as,7s,9as,9bs)-7-acetyl-1-(2-hydroxyethyl)-4a,6a-dimethyl-1,3,4,4a,4b,5,6,6a,7,8,9,9a,9b,10-tetradecahydro-2h-indeno[5,4-f]quinolin-2-one](/img/structure/B14166033.png)
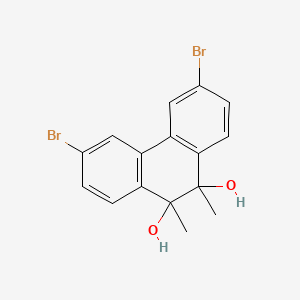
![1-Benzyl-2-(cyclohexylsulfanyl)-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B14166051.png)

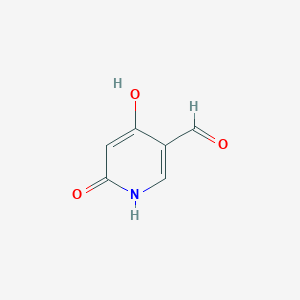
![6-Methyl-3-(4-methylphenyl)-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B14166084.png)

